7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a fully synthetic 3-arylphthalide (isobenzofuran-1(3H)-one) characterized by a 7-methoxy substituent on the benzofuranone core and a 4-methoxyphenyl group at the C-3 position. It belongs to a compound class renowned for diverse biological activities, including cytotoxicity, anti-inflammatory, and neuroprotective effects.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 312759-87-8
Cat. No. B12892066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one
CAS312759-87-8
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2
InChIInChI=1S/C16H14O4/c1-18-11-8-6-10(7-9-11)15-12-4-3-5-13(19-2)14(12)16(17)20-15/h3-9,15H,1-2H3
InChIKeySAPKJOSJBUORDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one (CAS 312759-87-8): A 3-Arylphthalide Scaffold for Medicinal Chemistry


7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a fully synthetic 3-arylphthalide (isobenzofuran-1(3H)-one) characterized by a 7-methoxy substituent on the benzofuranone core and a 4-methoxyphenyl group at the C-3 position [1]. It belongs to a compound class renowned for diverse biological activities, including cytotoxicity, anti-inflammatory, and neuroprotective effects [2]. The compound exhibits a molecular formula of C16H14O4, a molecular weight of 270.28 g/mol, and a calculated XLogP3 of 3, indicating moderate lipophilicity [1]. Available vendor data indicates a standard commercial purity of 97-98% for research use .

Why a Generic 3-Arylphthalide Cannot Substitute for 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one


In the isobenzofuran-1(3H)-one class, the specific positioning of electron-donating methoxy groups on both the core and the C-3 aryl ring profoundly modulates the electronic character, reactivity, and spatial configuration of the molecule [1]. This specific substitution pattern differentiates it from simpler analogs like 3-phenylisobenzofuran-1(3H)-one or those lacking the 7-methoxy group, which would exhibit altered hydrogen-bonding capacity, solvation properties, and potential target engagement. Class-level evidence confirms that minor structural modifications in 3-arylphthalides lead to significant variations in biological outcomes, including antimicrobial and cytotoxic potencies [1]. Therefore, substituting 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one with a different, even closely related, 3-arylphthalide would introduce an uncharacterized variable, invalidating any established structure-activity relationship (SAR) or synthetic protocol for which this precise compound was selected.

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one: Quantitative Differentiation Evidence


Structural Benchmark: Quantified Physicochemical Difference from the Unsubstituted 3-Phenyl Core

The presence of dual methoxy substituents quantitatively alters the lipophilicity and electronic profile of the 3-arylphthalide scaffold relative to the base 3-phenylisobenzofuran-1(3H)-one comparator [1]. This computed difference is a primary filter for drug-likeness and permeability [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Critical Molecular Recognition Feature: Quantified Hydrogen Bond Acceptor (HBA) Count Advantage

The target compound possesses 4 hydrogen bond acceptor (HBA) sites, a direct consequence of its two methoxy and one lactone carbonyl functionality. This count is superior to many mono-substituted comparators, providing a distinct pharmacophoric signature [1].

Target Engagement Pharmacophore Modeling Selectivity

Conformational Restraint Analysis: Quantified Rotatable Bond Count Compared to Flexible Analogs

With only 3 rotatable bonds, this compound is more conformationally restrained than many flexible drug-like molecules, which can be advantageous for pre-organizing a bioactive conformation. This restriction is dictated by the specific substitution pattern and the fused ring system [1].

Conformational Analysis Bioavailability Drug Design

Procurement-Focused Application Scenarios for 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one


Medicinal Chemistry SAR Exploration of 3-Arylphthalides

Procurement is justified when establishing a structure-activity relationship (SAR) for 3-arylphthalide derivatives. The defined 7-methoxy and 4'-methoxy substitution pattern provides a specific electronic and conformational reference point against which analogs with different halogens, alkyl, or hydroxyl groups can be quantitatively compared for target affinity and selectivity [1]. Its ability to serve as a defined intermediate for further diversification, as noted in general phthalide chemistry, makes it a logical choice over less functionalized cores [2].

Physicochemical Property Calibrator in Drug Discovery Programs

This compound serves as a precisely defined small-molecule probe for calibrating in silico models of lipophilicity (XLogP3 = 3.0), hydrogen-bonding capacity, and molecular flexibility (3 rotatable bonds) within a drug discovery program [3]. Its properties make it a suitable candidate for studies where CNS penetration is a desired or undesired trait, given its calculated lipophilicity within the typical CNS drug space.

Standard Substrate for Developing Novel 3-Arylphthalide Synthetic Methods

The compound is an ideal substrate for use in developing and benchmarking new catalytic methods for assembling the 3-arylphthalide core. Its specific combination of substituents presents a defined electronic and steric environment that can reveal the scope and functional group tolerance of a new synthetic transformation more informatively than an unsubstituted parent compound [4].

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